Bis(m-cresyl) o-Cresyl Phosphate
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Overview
Description
Bis(m-cresyl) o-Cresyl Phosphate is an organophosphate compound with the chemical formula C21H21O4P. It is known for its use as a flame retardant and plasticizer in various industrial applications. The compound is characterized by its three cresyl groups attached to a phosphate core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(m-cresyl) o-Cresyl Phosphate typically involves the reaction of cresol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which subsequently undergoes further reaction to yield the final product. The reaction conditions often include controlled temperature and pressure to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated under controlled conditions. The process may involve continuous monitoring and adjustment of parameters such as temperature, pressure, and reactant concentrations to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
Bis(m-cresyl) o-Cresyl Phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The cresyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted cresyl phosphate compounds.
Scientific Research Applications
Bis(m-cresyl) o-Cresyl Phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymers.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Employed as a plasticizer and flame retardant in the production of plastics, resins, and coatings.
Mechanism of Action
The mechanism of action of Bis(m-cresyl) o-Cresyl Phosphate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its flame retardant properties are attributed to its ability to form a protective char layer on the surface of materials, preventing the spread of flames.
Comparison with Similar Compounds
Similar Compounds
Triphenyl Phosphate (TPP): Another organophosphate flame retardant with similar applications.
Tris(2-chloroethyl) Phosphate (TCEP): Known for its use as a flame retardant and plasticizer.
Tris(1,3-dichloro-2-propyl) Phosphate (TDCPP): Used in various industrial applications as a flame retardant.
Uniqueness
Bis(m-cresyl) o-Cresyl Phosphate is unique due to its specific cresyl group configuration, which imparts distinct chemical and physical properties. Its effectiveness as a flame retardant and plasticizer, combined with its relatively low toxicity compared to some other organophosphates, makes it a valuable compound in various applications.
Properties
Molecular Formula |
C21H21O4P |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
(2-methylphenyl) bis(3-methylphenyl) phosphate |
InChI |
InChI=1S/C21H21O4P/c1-16-8-6-11-19(14-16)23-26(22,24-20-12-7-9-17(2)15-20)25-21-13-5-4-10-18(21)3/h4-15H,1-3H3 |
InChI Key |
WTOIDCMGRJJWJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OP(=O)(OC2=CC=CC(=C2)C)OC3=CC=CC=C3C |
Origin of Product |
United States |
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